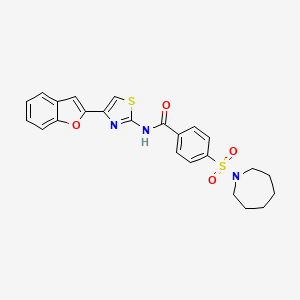

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

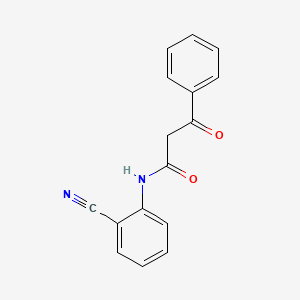

“N-(2-Cyanophenyl)picolinamide” is a compound with the CAS Number: 304650-02-0 and a molecular weight of 223.23 .

Synthesis Analysis

“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . The chloride was also obtained by a three-component one-pot reaction of N-(2-cyanophenyl)formamide in the presence of thionyl chloride and sulfuryl chloride .

Molecular Structure Analysis

The molecular formula of “N-(2-Cyanophenyl)picolinamide” is C13H9N3O . For “N-(2-Cyanophenyl)formamide”, the molecular formula is C8H6N2O and it has an average mass of 146.146 Da .

Chemical Reactions Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates using AlMe3 as a catalyst . Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties .

Physical And Chemical Properties Analysis

“N-(2-Cyanophenyl)picolinamide” has a predicted boiling point of 335.5±22.0 °C and a predicted density of 1.28±0.1 g/cm3 . It is stored sealed in a dry room .

Scientific Research Applications

Peptide Bioconjugation and Cleavage

Recent studies have highlighted the reactivity of 2-cyanopyridine derivatives, which share similarities with N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide. Let’s explore this area:

N-Terminal Cysteine Bioconjugation: Inspired by the chemical reactivity of apalutamide (which contains a 2-cyanopyridine moiety), researchers have developed an efficient method for N-terminal cysteine bioconjugation using 2-cyanopyridine derivatives. These compounds react efficiently with cysteine under mild aqueous conditions, enabling site-selective modifications of bioactive peptides .

Peptide Bond Cleavage: The highly reactive 2-cyanopyridines can also cleave peptide bonds, particularly those containing cysteine residues. This property has potential applications in targeted peptide modifications and drug delivery systems .

Mechanism of Action

Target of Action

It is structurally similar to perampanel , a known selective non-competitive antagonist of AMPA receptors . Therefore, it’s plausible that N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide may also interact with AMPA receptors or similar targets.

Mode of Action

If we consider its structural similarity to perampanel, it might act as a negative allosteric modulator of ampa receptors . This means it could bind to a site on the AMPA receptors that is distinct from the active site, leading to conformational changes that decrease the receptor’s activity.

Pharmacokinetics

Perampanel, a structurally similar compound, is known to have a prolonged terminal half-life in humans of approximately 105 hours . It is primarily metabolized by the liver via CYP3A4 and/or CYP3A5 . These properties may provide some insight into the potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide.

Safety and Hazards

Future Directions

Future research could involve the synthesis of fused quinazolines by a one-pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with N,O-bifunctional nucleophiles . Another direction could be the exploration of the biological activities of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives .

properties

IUPAC Name |

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-13-8-4-5-9-14(13)18-16(20)10-15(19)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVSHLGEPDPBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)

![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)

![N'-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2-(2-fluorophenoxy)propanehydrazide](/img/structure/B2820869.png)